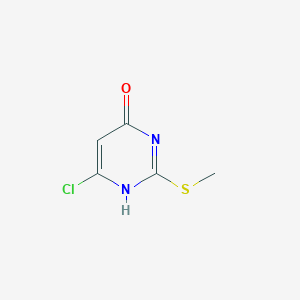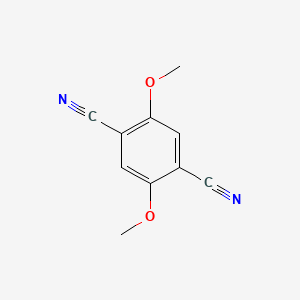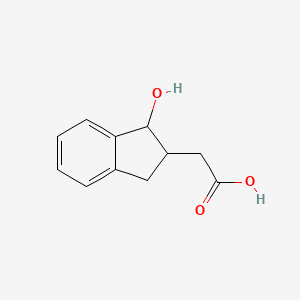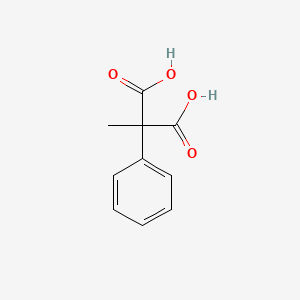
2-Oxo-4-phenylbutyricacidmethylester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-4-phenylbutyric acid methyl ester is a chemical compound with the molecular formula C11H12O3. It is an ester derivative of 2-oxo-4-phenylbutyric acid and is used in various chemical and pharmaceutical applications. This compound is known for its role as an intermediate in the synthesis of angiotensin-converting enzyme (ACE) inhibitors, which are important drugs for managing hypertension and cardiovascular diseases .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Oxo-4-phenylbutyric acid methyl ester typically involves the reaction of beta-halogeno ethylbenzene with magnesium to form a Grignard reagent. This reagent is then reacted with ethyl oxalyl monochloride in the presence of copper salts to yield the desired ester. The reaction conditions include maintaining the temperature between -20°C and 160°C, followed by acidic hydrolysis and alkali neutralization .
Another method involves the Grignard reaction of beta-bromophenylethane with magnesium in methyl tert-butyl ether, followed by the addition reaction with diethyl oxalate. The reaction conditions for the Grignard reaction range from 30°C to 60°C, and the addition reaction is carried out at temperatures between -30°C and 50°C .
Industrial Production Methods
Industrial production of 2-Oxo-4-phenylbutyric acid methyl ester follows similar synthetic routes but on a larger scale. The processes are optimized for higher yields and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of high vacuum rectification is common to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxo-4-phenylbutyric acid methyl ester undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) and chromium trioxide (CrO3) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Reduction: 2-Hydroxy-4-phenylbutyric acid methyl ester.
Oxidation: 2-Oxo-4-phenylbutyric acid.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
2-Oxo-4-phenylbutyric acid methyl ester has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Mécanisme D'action
The mechanism of action of 2-Oxo-4-phenylbutyric acid methyl ester involves its conversion to active metabolites that interact with specific molecular targets. In the case of its role as a precursor for ACE inhibitors, the compound is converted to active drugs that inhibit the angiotensin-converting enzyme, thereby reducing the production of angiotensin II and lowering blood pressure . The molecular pathways involved include the renin-angiotensin system, which plays a key role in regulating blood pressure and fluid balance.
Comparaison Avec Des Composés Similaires
2-Oxo-4-phenylbutyric acid methyl ester can be compared with other similar compounds such as:
2-Oxo-4-phenylbutyric acid: The parent acid form, which lacks the ester group.
2-Hydroxy-4-phenylbutyric acid methyl ester: The reduced form of the compound.
Ethyl 2-oxo-4-phenylbutyrate: An ester derivative with an ethyl group instead of a methyl group.
The uniqueness of 2-Oxo-4-phenylbutyric acid methyl ester lies in its specific ester group, which influences its reactivity and applications in synthesis and pharmaceutical development .
Propriétés
IUPAC Name |
3-methyl-2-oxo-4-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c1-8(10(12)11(13)14)7-9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBUQMYYRYOPLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B7903581.png)



![4-Oxo-1H,4H-imidazo[2,1-C][1,2,4]triazine-3-carboxylic acid](/img/structure/B7903611.png)





